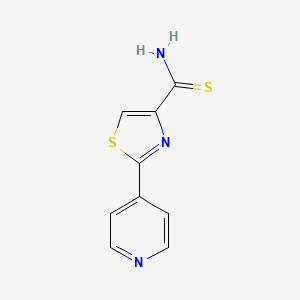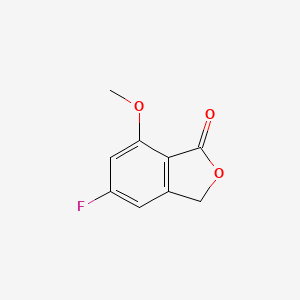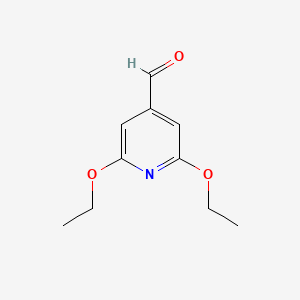![molecular formula C22H41NO2 B13930902 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine CAS No. 56630-37-6](/img/structure/B13930902.png)
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine is a chemical compound with the molecular formula C22H41NO2 and a molecular weight of 351.566 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and an oxirane (epoxide) group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
The synthesis of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxirane intermediate under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
科学的研究の応用
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine: This compound has a similar structure but may differ in its reactivity and applications.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical properties and biological activities.
特性
CAS番号 |
56630-37-6 |
|---|---|
分子式 |
C22H41NO2 |
分子量 |
351.6 g/mol |
IUPAC名 |
8-(3-octyloxiran-2-yl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-7-10-15-20-21(25-20)16-11-8-6-9-12-17-22(24)23-18-13-14-19-23/h20-21H,2-19H2,1H3 |
InChIキー |
DUDNHPSYIYFCMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)



![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



